ORE2 protein
Description
Properties
CAS No. |
147338-83-8 |
|---|---|
Molecular Formula |
C12H10ClN |
Synonyms |
ORE2 protein |
Origin of Product |
United States |
Molecular Genetics and Gene Regulation of Ore2 Protein
Genomic Locus and Transcriptional Unit Identification
The ORE2 protein is encoded by the PRO3 gene in Saccharomyces cerevisiae. yeastgenome.orgnih.gov The designation "ORE2" was initially assigned to a mutation that resulted in a temperature-sensitive phenotype where cells arrest in the G1 phase of the cell cycle. nih.gov Subsequent research established that this mutation resides in the PRO3 gene. yeastgenome.orgnih.gov
| Gene and Protein Characteristics | Details |
| Official Gene Symbol | PRO3 |
| Alias | ORE2 |
| Organism | Saccharomyces cerevisiae |
| Protein Product | Delta-1-pyrroline-5-carboxylate (P5C) reductase |
| Cellular Location | Cytosol yeastgenome.org |
| Protein Length | 286 amino acids nih.gov |
| Function | Catalyzes the final step in proline biosynthesis yeastgenome.org |
Transcriptional Regulation Mechanisms
The expression of the PRO3 gene, and consequently the production of the this compound, appears to be constitutive. yeastgenome.org This suggests that the gene is consistently transcribed under normal physiological conditions to maintain a basal level of proline synthesis.
Promoter Element Analysis and Identification of Regulatory Motifs
The promoter of a gene is the DNA sequence to which transcription machinery binds to initiate transcription. In Saccharomyces cerevisiae, promoters can contain various regulatory elements, such as the TATA box, which serves as a binding site for transcription factors. nih.gov However, for the PRO3 gene, specific analyses of its promoter elements and the identification of regulatory motifs have not been extensively detailed in the available scientific literature. The constitutive expression of PRO3 suggests that its promoter may not be subject to complex regulation by specific motifs. yeastgenome.org
Regulation by Upstream Transcription Factors and Coregulators
In line with its constitutive expression, there is no evidence to suggest that the PRO3 gene is regulated by specific upstream transcription factors or coregulators. yeastgenome.org The general amino acid control system in yeast, which upregulates the expression of many biosynthetic enzymes in response to amino acid starvation, does not appear to significantly regulate PRO3. yeastgenome.org This is in contrast to other genes in the proline biosynthetic pathway, such as PRO1 and PRO2, which are known to be under the control of this system. yeastgenome.org
Chromatin Dynamics and Epigenetic Influences on Expression
Post-Transcriptional Regulation
Post-transcriptional regulation encompasses mechanisms that control gene expression after the initial transcription of a gene into messenger RNA (mRNA). These processes can include mRNA splicing, which removes non-coding intron sequences and joins the coding exon sequences.
mRNA Splicing and Alternative Isoform Generation
In Saccharomyces cerevisiae, a relatively small number of genes contain introns and undergo mRNA splicing. plos.org This is in contrast to more complex eukaryotes where splicing is a widespread mechanism for generating protein diversity through the production of alternative isoforms from a single gene. nih.gov For the PRO3 gene, there is no evidence to suggest that its pre-mRNA undergoes splicing or that alternative isoforms of the this compound are generated. The gene consists of a single open reading frame that is directly translated into the 286-amino acid protein. nih.gov The absence of splicing and alternative isoforms is consistent with the general genomic organization of S. cerevisiae and the specific function of the this compound in a core metabolic pathway.
| Regulatory Mechanism | Evidence for ORE2/PRO3 |
| Transcriptional Regulation | Appears to be constitutively expressed yeastgenome.org |
| Regulation by Transcription Factors | No specific regulators identified yeastgenome.org |
| Chromatin/Epigenetic Regulation | No specific data available |
| mRNA Splicing | No evidence of splicing |
| Alternative Isoforms | No evidence of alternative isoforms |
mRNA Stability and MicroRNA-Mediated Control
The post-transcriptional regulation of ORC2 is an area of ongoing research. While specific details about the stability of the linear ORC2 mRNA are not extensively documented in current literature, a notable mechanism of microRNA-mediated control has been identified involving a circular RNA derived from the ORC2 gene.
A circular RNA, termed circ_ORC2, has been shown to be upregulated in osteosarcoma cell lines. This circ_ORC2 molecule, which is predominantly located in the cytoplasm, possesses a binding site for microRNA-19a (miR-19a). Experimental evidence from RNA immunoprecipitation (RIP) assays has demonstrated that circ_ORC2 can bind to the Ago2 protein, a key component of the RNA-induced silencing complex (RISC). Furthermore, RNA pull-down assays and dual-luciferase reporter assays have confirmed a direct interaction between circ_ORC2 and miR-19a. nih.gov
The functional consequence of this interaction is the modulation of miR-19a's regulatory activity. By binding to miR-19a, circ_ORC2 appears to enhance its expression and, consequently, its inhibitory effect on its downstream target, the tumor suppressor gene PTEN. This leads to the activation of the Akt signaling pathway, which promotes osteosarcoma cell growth and invasion. nih.gov In another context, the circORC2/miR-19a axis has been implicated in the pathogenesis of slow transit constipation by modulating the expression of neurotensin (B549771) and motilin. nih.gov
These findings highlight a sophisticated layer of post-transcriptional regulation involving a circular RNA derived from the ORC2 gene, which acts as a microRNA sponge to influence cellular pathways.
Genetic Manipulation and Perturbation Studies
Genetic manipulation techniques have been instrumental in elucidating the diverse functions of ORC2 beyond its canonical role in DNA replication. Targeted gene knockout, knockdown, and overexpression studies have provided significant insights into its cellular importance.
Targeted Gene Knockout and Knockdown Approaches
Initial studies suggested that all subunits of the ORC are essential for cell viability. However, more recent research using targeted gene editing technologies like CRISPR/Cas9 has challenged this notion for some subunits in certain cellular contexts.
Biallelic disruption of the ORC2 gene has been successfully achieved in human cancer cell lines, such as HCT116. Surprisingly, these ORC2 knockout cells were found to be viable and capable of proliferation, albeit at a slower rate than wild-type cells. uab.edu These cells still initiate DNA replication from a similar number of origins as normal cells. However, the absence of ORC2 leads to the destabilization of other core ORC subunits, including ORC3, ORC4, and ORC5. bioengineer.org
Despite the viability of these knockout cells, other studies using auxin-inducible degradation systems to rapidly ablate ORC2 have demonstrated more severe phenotypes. These include difficulties in initiating DNA replication, reduced loading of the MCM2-7 helicase onto chromatin, and defects in cell cycle progression. nih.govelifesciences.org ORC2-deficient cells have also been observed to have enlarged nuclei with decompacted heterochromatin and may enter but fail to exit mitosis. nih.govelifesciences.org
Knockdown of ORC2 using siRNA has been shown to cause defects in S-phase and mitosis. Furthermore, studies on ORC2 knockdown have revealed its significant role in gene expression regulation. The absence of ORC2 can lead to changes in chromatin accessibility, affecting the expression of hundreds of genes. uab.edu ORC2 binding can compact chromatin and attract repressive histone marks at some genomic locations, while at others, it can activate chromatin. uab.edu A notable finding is that ORC2 can prevent the binding of the architectural protein CTCF to certain DNA sites, thereby influencing the formation of chromatin loops and long-range gene regulation. uab.edu
| Genetic Perturbation | Cell Line | Method | Key Phenotypes | Reference |
|---|---|---|---|---|
| ORC2 Knockout | HCT116 (p53-/-) | CRISPR/Cas9 | Viable but slower proliferation; Destabilization of ORC3, ORC4, ORC5; Normal number of replication origins. | uab.edubioengineer.org |
| Rapid ORC2 Ablation | Human cell lines | Auxin-inducible degron | Difficulty initiating DNA replication; Reduced MCM2-7 loading; Cell cycle progression defects; Enlarged nuclei; Mitotic exit failure. | nih.govelifesciences.org |
| ORC2 Knockdown | Human cell lines | siRNA | S-phase and mitotic defects; Altered gene expression; Changes in chromatin accessibility. | uab.edu |
Overexpression Systems and Their Functional Implications
Studies involving the overexpression of ORC2 have provided further insights into its role in cellular processes. In transformed human cell lines like HeLa and VA13, ORC2 is highly overexpressed compared to primary cell lines such as WI38. This overexpression is associated with an increased proportion of ORC2 associated with chromatin.
The re-expression of ORC2 in ORC2-knockout cells (a "rescue" experiment) has been shown to reverse many of the phenotypic changes caused by its absence. For instance, the alterations in chromatin accessibility and the dysregulation of gene expression observed in ORC2 knockout cells are largely restored to wild-type levels upon the reintroduction of ORC2. biorxiv.org This demonstrates that the observed effects are specifically due to the loss of ORC2.
Overexpression of ORC2 has also been functionally linked to disease states. For example, the overexpression of circORC2, through its interaction with miR-19a, has been shown to promote the growth and invasion of osteosarcoma cells. nih.gov These findings from overexpression systems highlight the importance of tightly regulated ORC2 levels for normal cellular function and suggest that its dysregulation can contribute to pathological conditions.
| Overexpression System | Cell/System Context | Key Functional Implications | Reference |
|---|---|---|---|
| ORC2 re-expression in knockout cells | Human cancer cell lines | Reverses changes in chromatin accessibility and gene expression caused by ORC2 loss. | biorxiv.org |
| circ_ORC2 overexpression | Osteosarcoma cells | Promotes cell proliferation and invasion via the miR-19a/PTEN/Akt pathway. | nih.gov |
| circ_ORC2 overexpression | In vitro models of slow transit constipation | Up-regulates neurotensin and motilin levels. | nih.gov |
Protein Structure and Biophysical Characterization of Ore2 Protein
Primary Amino Acid Sequence Analysis and Evolutionary Conservation
The primary structure of a protein, the linear sequence of its amino acids, is fundamental to its three-dimensional conformation and biological function. creative-proteomics.com The specific arrangement of amino acids in the ORE2 protein is determined by the genetic code. creative-proteomics.com Analysis of this sequence is a critical first step in understanding its properties.
Evolutionary conservation analysis, which compares the amino acid sequences of a protein across different species, offers insights into functionally significant regions. proteopedia.orgyoutube.com Regions that are highly conserved across diverse species are likely to be essential for the protein's structure or function, as mutations in these areas are selected against during evolution. proteopedia.orgyoutube.comfrontiersin.org For the this compound, comparative genomic approaches have revealed a high degree of purifying selection, suggesting that its sequence and structural integrity are crucial for maintaining its specific biological roles. frontiersin.org
Table 1: Hypothetical Evolutionary Conservation of this compound Domains
| Domain/Region | Conservation Score | Implied Functional Importance |
| N-terminal Domain | High | Essential for structural integrity or key interactions |
| Catalytic Core | Very High | Critical for enzymatic activity |
| C-terminal Region | Moderate | May be involved in regulatory interactions or localization |
Note: This table is illustrative and based on general principles of protein conservation.
Identification and Mapping of Functional Domains
For instance, similar to other complex proteins, the this compound likely contains domains responsible for substrate binding, catalysis, and interaction with other proteins. elifesciences.orgnih.gov Techniques such as sequence homology modeling and experimental methods like deletion mutagenesis are employed to delineate these functional regions. The viral protein E2, for example, has a well-defined transactivation domain (TAD) that is crucial for regulating viral gene expression and replication. mdpi.com
Higher-Order Protein Architecture
The functionality of a protein is dictated by its three-dimensional structure, which includes its oligomerization state and conformational dynamics.
Oligomerization States and Dimerization Interfaces
Many proteins, including ORE2, function as part of larger complexes, forming homodimers, heterodimers, or higher-order oligomers. nih.govrefeyn.com The process of oligomerization can be essential for modulating a protein's activity and stability. refeyn.com The specific interfaces through which these protein subunits interact are known as dimerization or oligomerization interfaces. nih.govreddit.com These interfaces are often characterized by hydrophobic interactions and complementary shapes that drive the association of the subunits. reddit.comornl.gov
The oligomeric state of proteins can be determined using various biophysical techniques, including native gel electrophoresis and single-molecule localization microscopy (SMLM). elifesciences.org For example, studies on the yeast prion protein Ure2 have utilized single-molecule spectroscopy to dissect its multistep aggregation and oligomerization mechanism. nih.gov
Conformational Dynamics and Allosteric Regulation
Proteins are not static entities; they exhibit a range of motions, from small-scale fluctuations to large-scale conformational changes. nih.govnih.govmdpi.com These conformational dynamics are often intrinsically linked to a protein's function and can be modulated by the binding of other molecules. nih.govresearchgate.net
Allosteric regulation is a key mechanism through which protein activity is controlled. wikipedia.orgchemistrytalk.orglibretexts.org It involves the binding of a regulatory molecule (an allosteric modulator) to a site on the protein that is distinct from the active site. wikipedia.orglibretexts.org This binding event induces a conformational change that alters the protein's activity, either enhancing (allosteric activation) or inhibiting (allosteric inhibition) its function. wikipedia.orgchemistrytalk.org The study of allosteric regulation in proteins like ORE2 is fundamental to understanding how their functions are fine-tuned within the cellular environment. nih.govnih.gov
Advanced Biophysical Techniques for Structural Probing
A variety of sophisticated biophysical techniques are employed to investigate the structure and dynamics of proteins like ORE2 at high resolution. vernalis.combiophysics.orgaustraliansciencejournals.com These methods provide crucial information about a protein's atomic-level architecture, conformational states, and interactions with other molecules. biophysics.orgnih.gov
Table 2: Advanced Biophysical Techniques for Protein Structural Analysis
| Technique | Information Obtained |
| X-ray Crystallography | Provides high-resolution, three-dimensional atomic coordinates of the protein in a crystalline state. vernalis.com |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Determines the structure and dynamics of proteins in solution, mimicking their native environment. vernalis.comcriver.com |
| Cryo-Electron Microscopy (Cryo-EM) | Visualizes the structure of large protein complexes and those that are difficult to crystallize. |
| Surface Plasmon Resonance (SPR) | Measures the kinetics of biomolecular interactions in real-time, such as protein-protein or protein-ligand binding. criver.com |
| Mass Photometry | Measures the mass of single molecules in solution, allowing for the characterization of oligomeric states and complex formation. refeyn.comyoutube.com |
These techniques, often used in combination, provide a comprehensive picture of the this compound's structure and function, paving the way for a deeper understanding of its biological significance.
Cellular Localization and Dynamics of Ore2 Protein
Subcellular Compartmentalization and Organelle Association
Subcellular compartmentalization is a fundamental principle of eukaryotic cell organization, where different cellular processes are segregated into distinct organelles openaccessjournals.com. Proteins reside in or associate with specific organelles to perform their functions embopress.org. The localization of a protein to a particular organelle is often mediated by signal sequences within the protein sequence or through interaction with other proteins that are already localized to that compartment youtube.combiorxiv.org.
For instance, proteins destined for the endoplasmic reticulum (ER), a key organelle involved in protein folding and modification, are often translocated into or across the ER membrane during translation youtube.comsavemyexams.com. The ER itself is a dynamic network that makes extensive contacts with other organelles, including mitochondria, peroxisomes, endosomes, the plasma membrane, and lipid droplets, facilitating communication and coordination of cellular activities biorxiv.orgfrontiersin.org.
The localization of proteins can be quite specific. For example, studies on protein phosphorylation in Arabidopsis thaliana have revealed that phosphorylation motifs are compartmentalized, likely reflecting the localized activity of kinases within different organelles nih.gov. Similarly, viral proteins, such as the Vaccinia virus F12/E2 complex, have been shown to interact with specific host cell proteins, like kinesin light chain isoform 2, to engage motor complexes and facilitate transport to particular cellular locations, such as the cell periphery plos.org. Papillomavirus E2 protein is known to localize to the nucleus, mediated by nuclear localization signals researchgate.net.
Protein Trafficking and Transport Mechanisms
Protein trafficking involves the movement of proteins to their correct destinations within the cell or for secretion nih.gov. This complex process is mediated by various transport mechanisms, including vesicular transport and translocation through protein channels or pores openaccessjournals.comnih.gov.
Vesicular transport is a major mechanism for moving proteins between organelles of the secretory and endocytic pathways, such as the ER, Golgi apparatus, endosomes, and the plasma membrane nih.govfrontiersin.org. This process involves the budding of vesicles from a donor membrane and their fusion with a target membrane, with specificity often ensured by protein coats (e.g., COPI, COPII, clathrin) and Rab GTPases nih.govfrontiersin.org. For example, COPII-coated vesicles mediate transport from the ER to the Golgi, while COPI-coated vesicles are involved in retrograde transport from the Golgi back to the ER or movement within the Golgi nih.govfrontiersin.org.
Proteins can also be transported across organelle membranes through translocation channels. Mitochondrial proteins, for instance, are transported across the inner mitochondrial membrane by dedicated protein translocation machineries called TIM complexes nih.gov. Transport into and out of the nucleus occurs through nuclear pores, which regulate the passage of molecules, including proteins, based on size and the presence of specific nuclear localization or export signals openaccessjournals.comfrontiersin.org. Active transport through nuclear pores often requires interaction with transport receptors frontiersin.org.
Post-translational modifications, such as ubiquitination and sumoylation, can play significant roles in regulating protein trafficking and subcellular localization frontiersin.orgresearchgate.netahajournals.org. Ubiquitination, for example, can regulate the abundance, activity, and subcellular compartmentalization of regulatory proteins researchgate.net. In plants, the E3 ubiquitin ligase activity of RMR proteins is essential for post-Golgi trafficking to protein storage vacuoles biorxiv.org.
Dynamic Relocation in Response to Cellular Stimuli
The subcellular localization of proteins is not always static and can change dynamically in response to various cellular stimuli, including hormones, growth factors, stress conditions, and developmental signals researchgate.netfrontiersin.org. This dynamic relocation allows cells to rapidly respond to changes in their environment and regulate signaling pathways and cellular processes.
For example, the protein Memo has been shown to control the subcellular localization of Estrogen Receptor alpha (ERα) in breast cancer cells in response to heregulin (HRG) and estrogen (E2) researchgate.netoncotarget.com. Under basal conditions, Memo associates with both Src and ERα. Upon HRG or E2 treatment, Memo can localize to the nucleus researchgate.net. Combined treatment with HRG and E2 can lead to a striking difference in ERα nuclear localization, which is dependent on Memo and Src researchgate.netoncotarget.com. This dynamic interaction and relocation are important for the crosstalk between HRG and estrogen signaling pathways oncotarget.com.
Cellular stress, such as endoplasmic reticulum (ER) stress caused by the accumulation of unfolded or misfolded proteins, can also trigger dynamic changes in protein localization and activity through pathways like the unfolded protein response (UPR) frontiersin.orgnih.gov. The UPR involves the activation of ER stress sensors that transmit signals to the nucleus and cytosol to restore protein homeostasis nih.govfrontiersin.org. This can involve the relocation of transcription factors to the nucleus to upregulate the expression of genes involved in protein folding, trafficking, and degradation frontiersin.org.
Viral infection can also induce dynamic changes in the localization of viral and host proteins. For instance, the intracellular trafficking of Classical Swine Fever Virus (CSFV) particles relies on components of the endosomal sorting complex required for transport (ESCRT) and Rab proteins, with dependence on the cytoskeleton network mdpi.com. The virus utilizes and potentially subverts host trafficking pathways for its own replication and egress frontiersin.orgmdpi.com.
Biochemical Function and Pathway Integration of Ore2 Protein
Catalytic Activity and Enzymatic Mechanisms
ORE2 exhibits reductase activity, specifically catalyzing the conversion of delta 1-pyrroline-5-carboxylate to proline. thebiogrid.orgyeastgenome.orgnih.gov This enzymatic activity is crucial for providing the cell with proline, an amino acid essential for protein synthesis and other cellular processes. In Saccharomyces cerevisiae, the deduced amino acid sequence of ORE2 shows identity with Escherichia coli delta 1-pyrroline-5-carboxylate reductase, indicating a conserved function across different organisms. nih.gov The catalytic activity of ORE2 involves the reduction of its substrate, utilizing a cofactor like pyridoxal (B1214274) 5'-phosphate in some contexts, as seen with ornithine aminotransferase 2 which also catalyzes a reaction involving glutamate (B1630785) semialdehyde, a molecule related to the proline biosynthesis pathway. uniprot.org
While the primary characterized enzymatic mechanism for ORE2 (PRO3) is its reductase activity in proline biosynthesis thebiogrid.orgyeastgenome.orgnih.gov, other proteins with "E2" designation in different biological contexts exhibit distinct catalytic roles. For instance, ubiquitin-conjugating enzymes (E2 enzymes) catalyze the covalent attachment of ubiquitin to target proteins, a process involving thioester bond formation and transfer of ubiquitin to a substrate lysine (B10760008) residue. ebi.ac.ukcam.ac.ukportlandpress.com This highlights the importance of considering the specific biological system when discussing "E2 protein" function, as the designation can apply to functionally diverse proteins.
Receptor-Ligand Binding Dynamics and Signal Initiation
While the yeast ORE2 protein (PRO3) is primarily known for its enzymatic role in proline biosynthesis thebiogrid.orgyeastgenome.orgnih.gov, the term "ORE2" or "E2" in other contexts can refer to proteins involved in receptor-ligand binding and signal initiation. For example, the envelope glycoprotein (B1211001) E2 of classical swine fever virus (CSFV) is a major antigen that induces neutralizing antibodies and is involved in the virus's interaction with host cells. researchgate.net Similarly, estrogen receptor proteins, sometimes referred to in the context of E2 (estradiol) binding, are nuclear receptors and G protein-coupled receptors (GPCRs) that bind ligands to initiate signaling pathways. oup.comoup.come-crt.orgeneuro.org
Ligand Specificity and Binding Affinity
Ligand specificity and binding affinity are critical aspects of receptor function, determining which molecules a receptor will bind to and with what strength. Studies on various receptors, including olfactory receptors and estrogen receptors, demonstrate that subtle differences in ligand structure and receptor binding pockets can lead to significant variations in binding affinity and subsequent biological responses. oup.comnih.govresearchgate.net For instance, directed evolution experiments have successfully altered the ligand specificity of estrogen receptor proteins. oup.com Binding affinities are often quantified by dissociation constants (Kd) or inhibition constants (Ki), where lower values indicate higher affinity. asm.orgnih.govresearchgate.net
Studies on the CSFV envelope glycoprotein E2 have measured binding affinities with potential ligands, such as peptides, using techniques like Surface Plasmon Resonance (SPR). researchgate.netasm.org These studies have shown varying binding affinities for different peptides, indicating specificity in the interaction between E2 and its binding partners. asm.org
| Peptide | Dissociation Constant (Kd) | Binding Affinity |
| PE2D | 19 nM | Highest |
| PE2B | 43 nM | High |
| PE2A | 50 nM | Moderate |
| PE2C | Undetectable | Lowest |
Table 1: Binding affinities of peptides to CSFV E2 protein, based on SPR analysis. asm.org
G-Protein Coupling and Activation Profiles
G protein-coupled receptors (GPCRs), a large family of receptors that includes some involved in estrogen signaling (like GPER/GPR30, sometimes discussed in relation to E2), are known to couple with and activate heterotrimeric G proteins upon ligand binding. oup.come-crt.orgeneuro.orgscience.govoup.com This coupling initiates intracellular signaling cascades. Upon activation by a ligand, a GPCR undergoes a conformational change that promotes the exchange of GDP for GTP on the Gα subunit of the associated G protein. science.gov This leads to the dissociation of the Gα-GTP complex from the Gβγ dimer, allowing both components to interact with downstream effector molecules and propagate the signal. science.gov
Research on GPER/GPR30 has demonstrated ligand-dependent G protein activation in plasma membrane fractions, as evidenced by increased GTPγS binding activity. oup.comnih.gov This activation is associated with the expression of the receptor protein. oup.com The specific G protein subtypes coupled to a receptor can influence the downstream signaling pathways activated. eneuro.orgscience.gov For example, GPER activation has been shown to involve pathways that increase intracellular calcium, potentially through the activation of phospholipase C or modulation of voltage-gated calcium channels. eneuro.org
Protein-Protein Interaction Networks
Proteins rarely function in isolation; they are part of complex networks of interacting molecules. Studying protein-protein interactions (PPIs) is crucial for understanding protein function and pathway integration. rjlbpcs.comnih.govnih.govpromega.krhitgen.com
Identification of Direct Interaction Partners
Identifying direct interaction partners of a protein is a fundamental step in mapping its functional network. Various experimental techniques are employed for this purpose, including yeast two-hybrid systems, co-immunoprecipitation, and methods like Surface Plasmon Resonance (SPR) and isothermal titration calorimetry to confirm direct binding and measure binding kinetics. rjlbpcs.compromega.krnih.govuni-mainz.de Computational approaches are also used to predict potential interaction partners and analyze interaction networks. rjlbpcs.comnih.govnih.gov
For the yeast this compound (PRO3), its role in proline biosynthesis suggests potential interactions with other enzymes or regulatory proteins within this pathway. thebiogrid.orgyeastgenome.orgnih.gov In the context of viral proteins, like the CSFV E2 glycoprotein, direct interaction partners can include host cell receptors that mediate viral entry. asm.org
In the broader scope of proteins designated "E2," such as ubiquitin-conjugating enzymes, direct interaction partners are primarily E1 (ubiquitin-activating) enzymes and E3 (ubiquitin ligase) enzymes, which are essential components of the ubiquitination cascade. ebi.ac.ukcam.ac.ukportlandpress.commpg.denih.govmolbiolcell.org These interactions involve the transfer of ubiquitin through a series of enzymatic steps. cam.ac.ukportlandpress.comnih.gov
| Protein | Known/Predicted Direct Interaction Partners (Examples based on context of "E2" or related proteins) |
| ORE2 (yeast PRO3) | Enzymes in proline biosynthesis pathway (inferred from function) thebiogrid.orgyeastgenome.orgnih.gov |
| CSFV E2 glycoprotein | Host cell receptors (e.g., CD81, heparan sulfate) asm.org |
| Ubiquitin-conjugating enzyme (E2) | Ubiquitin-activating enzyme (E1), Ubiquitin ligase (E3) ebi.ac.ukcam.ac.ukportlandpress.commpg.demolbiolcell.org |
| Estrogen Receptor (related to E2 binding) | Ligands (e.g., estradiol), Co-activator proteins (e.g., SRC-1), Inhibitory proteins (e.g., HSP90), G proteins oup.comoup.comscience.govoup.com |
Table 2: Examples of direct interaction partners for proteins referred to as "ORE2" or "E2" in different biological contexts.
Functional Consequences of Specific Protein-Protein Associations
Protein-protein associations have significant functional consequences, influencing protein activity, localization, stability, and participation in signaling pathways. portlandpress.comrjlbpcs.compromega.krmpg.demolbiolcell.org The formation of protein complexes can lead to the activation or inhibition of enzymatic activity, the recruitment of other molecules, or the targeting of proteins for degradation. portlandpress.commpg.demolbiolcell.org
In the case of viral envelope proteins like CSFV E2, interaction with host cell receptors is critical for viral entry and the initiation of infection. asm.org The binding affinity of E2 to its receptor can influence the efficiency of viral uptake. asm.org
For ubiquitin-conjugating enzymes (E2s), their interaction with E1 and E3 enzymes is central to the process of ubiquitination. ebi.ac.ukcam.ac.ukportlandpress.com The interaction between E2 and E3 ligases, particularly RING domain E3s, facilitates the transfer of ubiquitin to a substrate protein, often leading to changes in the substrate's function or its degradation by the proteasome. cam.ac.ukportlandpress.comportlandpress.com The dimerization of some E3 RING domains has been shown to be necessary for their catalytic activity and interaction with E2-ubiquitin conjugates. portlandpress.com
The interaction of receptors, such as GPER/GPR30, with G proteins upon ligand binding triggers downstream signaling events that ultimately lead to specific cellular responses. oup.come-crt.orgeneuro.orgscience.govoup.com The dynamic association and dissociation of receptors with G proteins and other regulatory proteins, like arrestins, play a role in modulating the duration and intensity of the signal. oup.com
Ubiquitination and Proteasomal Degradation Pathways
Ubiquitination is a crucial post-translational modification process involving the covalent attachment of ubiquitin proteins to a substrate protein, often marking it for degradation by the 26S proteasome thermofisher.commdpi.com. This pathway is essential for maintaining cellular homeostasis, regulating protein abundance, and clearing damaged or misfolded proteins thermofisher.comelifesciences.org. The process typically involves a cascade of enzymes: E1 (ubiquitin-activating enzyme), E2 (ubiquitin-conjugating enzyme), and E3 (ubiquitin ligase), which together ligate ubiquitin to lysine residues on the target protein mdpi.com. Polyubiquitination, the formation of chains of ubiquitin molecules, is a common signal for proteasomal degradation thermofisher.commdpi.com.
While direct, detailed information specifically on the ubiquitination and proteasomal degradation of bacterial ORE2 (Ornithine aminotransferase 2), yeast ORE2 (Pyrroline-5-carboxylate reductase), or mammalian OREBP (TonEBP/NFAT5) is limited in the provided search snippets, studies on related proteins offer insights into potential regulatory mechanisms. For instance, ORAI1, a protein functionally related to ORAI2 in calcium channel formation, has been shown to be targeted for degradation by the ubiquitin-proteasome system and lysosomal pathways physiology.orgphysiology.org. This degradation can be mediated by E3 ubiquitin ligases such as Nedd4-2 and involves proteins like ubiquilin 1 physiology.orgphysiology.org. High glucose conditions have been observed to promote ORAI1 degradation through ubiquitination-mediated mechanisms involving both proteasome and lysosomal pathways physiology.org. Although ORAI2 was listed among proteins involved in proteasome-mediated ubiquitin-dependent protein catabolic processes in one resource, specific details on its ubiquitination were not provided pitt.edu. The ubiquitylation and proteasomal degradation of the transcription factor Sp4 can be triggered by store-operated calcium entry (SOCE), which is mediated by ORAI channels including ORAI2, representing a downstream consequence of ORAI channel activity rather than ORAI2 degradation itself frontiersin.org.
Integration within Signal Transduction Cascades
Proteins referred to as ORE2 or related names are integrated into various signal transduction cascades, allowing cells to respond to internal and external stimuli.
Upstream Regulators and Modulators
The activity and expression of these proteins are influenced by a variety of upstream signals and modulators. For ORAI2, its function as a subunit of CRAC channels is initiated by the depletion of intracellular calcium stores, a process sensed by STIM1 and STIM2 proteins located in the endoplasmic reticulum ontosight.aiuniprot.org. The interaction between ORAI2 and these STIM proteins is critical for activating store-operated calcium entry (SOCE) ontosight.ai. ORAI2 can also be regulated by post-translational modifications and by forming heteromeric channels with other ORAI subunits (ORAI1 and ORAI3) ontosight.ai.
OREBP (TonEBP/NFAT5), a transcription factor, is significantly regulated by osmotic stress, particularly hyperosmotic conditions nih.govphysiology.orgresearchgate.net. High glucose levels have also been shown to upregulate OREBP expression researchgate.netopenophthalmologyjournal.comopenophthalmologyjournal.com. Upstream kinases involved in the activation of OREBP include p38 MAPK, tyrosine kinase Fyn, protein kinase A (PKAc), and Ataxia Telangiectasia Mutated kinase (ATM) nih.govphysiology.orgopenophthalmologyjournal.com. These kinases contribute to the hypertonic activation of OREBP, although no single kinase is sufficient for full activation physiology.org.
Downstream Effector Pathways (e.g., MAPK, PLC, PKA)
OREBP, upon activation by osmotic stress and its upstream kinases, functions as a transcription factor to regulate the expression of target genes nih.govphysiology.org. While OREBP itself is regulated by kinases like p38 MAPK and ERK researchgate.netopenophthalmologyjournal.comopenophthalmologyjournal.com, its primary downstream effect is the transcriptional modulation of genes involved in cellular adaptation to stress. OREBP is part of a larger protein complex that includes signaling molecules like PKAcs and ATM, suggesting a close integration with these pathways at the protein complex level physiology.org.
Role in Specific Metabolic Pathways
Proteins denoted as ORE2 are directly involved in specific metabolic pathways, particularly in amino acid metabolism. In Saccharomyces cerevisiae, ORE2 is a synonym for PRO3, which encodes Pyrroline-5-carboxylate reductase physiology.orgwikipedia.org. This enzyme catalyzes the final step in the biosynthesis of L-proline, converting 1-pyrroline-5-carboxylate to L-proline physiology.org. In Staphylococcus aureus, ORE2 refers to Ornithine aminotransferase 2 (OAT 2), an enzyme that catalyzes the interconversion of L-ornithine and glutamate semialdehyde, a reaction involved in amino acid biosynthesis, including L-proline biosynthesis nih.gov. Pyridoxal 5'-phosphate acts as a cofactor for this enzymatic activity nih.gov.
These examples highlight the role of ORE2 proteins as key enzymes within specific metabolic routes, essential for the synthesis of crucial amino acids.
Ion Channel Modulation and Calcium Signaling (e.g., CRAC channels)
In mammals, ORAI2 is a critical component of calcium release-activated calcium (CRAC) channels, which are primary mediators of store-operated calcium entry (SOCE) into cells ontosight.aiuniprot.orgwikipedia.orguni.luwikipedia.orgnih.govmdpi.com. ORAI2 functions as a pore-forming subunit of these channels, typically assembling with ORAI1 and ORAI3 to form hexameric complexes uniprot.orguni.lu. The activity of CRAC channels is triggered by the depletion of calcium stores in the endoplasmic reticulum, leading to the activation and translocation of STIM proteins (STIM1 and STIM2) which then interact with and open ORAI channels in the plasma membrane ontosight.aiuniprot.orgwikipedia.orgnih.gov.
ORAI2 plays a specific role in shaping calcium signals. While ORAI1 primarily contributes to sustained calcium entry, ORAI2, along with ORAI3, is associated with generating oscillatory calcium patterns uniprot.orguni.lu. ORAI2 interacts with ORAI1 and can modulate its activity, for example, by slowing down ORAI1's ability to conduct calcium ions wikipedia.org. Studies in neutrophils have demonstrated that both ORAI1 and ORAI2 are primary components of the neutrophil CRAC channel and modulate neutrophil calcium signaling and function fishersci.ca.
DNA Binding and Transcriptional Modulation (e.g., as part of OREBP)
OREBP, also known as Tonicity-responsive Enhancer-binding Protein (TonEBP) or NFAT5, functions as a transcription factor that plays a critical role in the cellular response to osmotic stress nih.govphysiology.orgwikipedia.orgmetabolomicsworkbench.org. OREBP achieves its transcriptional modulation by binding to specific DNA sequences called Osmotic Response Elements (ORE) or Tonicity-responsive Enhancers (TonE) located in the regulatory regions of target genes nih.govwikipedia.orgmetabolomicsworkbench.org.
Upon hypertonic stimulation, OREBP is activated, leading to increased transcription of genes whose products are involved in accumulating compatible organic osmolytes such as sorbitol, betaine, and myo-inositol physiology.org. This accumulation helps protect cells from the damaging effects of high extracellular osmolality physiology.orgmetabolomicsworkbench.org. Examples of genes regulated by OREBP include aldose reductase and the betaine/γ-aminobutyric acid transporter (BGT1) physiology.org. OREBP's transcriptional activity is regulated by its nuclear translocation, increased abundance, and phosphorylation physiology.orgwikipedia.org. The transactivation domain of OREBP is a target for phosphorylation by kinases like p38 MAPK and Fyn, which contributes to its activation nih.govwikipedia.org. OREBP can exist as part of a larger protein complex that influences its function physiology.org.
| Protein Name | PubChem CID | Notes |
| 1-Pyrroline-5-carboxylate ((S) isomer) | 440162 | Intermediate in L-proline biosynthesis. nih.gov |
| L-Proline | 145742 | Amino acid, product of yeast ORE2 (PRO3) activity. physiology.orguni.ludsmz.defishersci.fi |
| L-Ornithine | 389 | Amino acid, substrate for bacterial ORE2 (OAT 2). wikipedia.orgmpg.de |
| L-Glutamate 5-semialdehyde | 193305 | Intermediate in amino acid metabolism, product of bacterial ORE2 (OAT 2) activity. wikipedia.orgnih.gov |
| Pyridoxal 5'-phosphate | 1051 | Cofactor for bacterial ORE2 (OAT 2). fishersci.sethegoodscentscompany.combmrb.io |
| This compound (Staphylococcus aureus OAT 2) | N/A | Protein (UniProt: Q5HHC8). Proteins do not have a single PubChem CID. nih.gov |
| This compound (Saccharomyces cerevisiae PRO3) | N/A | Protein (UniProt: P38981). Proteins do not have a single PubChem CID. physiology.org |
| ORAI2 protein (Homo sapiens) | N/A | Protein (UniProt: Q969K5). Proteins do not have a single PubChem CID. uniprot.orggenecards.org |
| OREBP protein (Homo sapiens TonEBP/NFAT5) | N/A | Protein (UniProt: O95631). Proteins do not have a single PubChem CID. nih.govphysiology.orgresearchgate.netwikipedia.orgmetabolomicsworkbench.org |
| ORAI1 protein (Homo sapiens) | N/A | Protein (UniProt: P57301). Proteins do not have a single PubChem CID. physiology.orguniprot.orguni.luwikipedia.orgnih.govmdpi.comfishersci.capnas.org |
| STIM1 protein (Homo sapiens) | N/A | Protein (UniProt: Q13586). Proteins do not have a single PubChem CID. frontiersin.orgontosight.aiuniprot.orguni.luwikipedia.orgnih.govmdpi.com |
| STIM2 protein (Homo sapiens) | N/A | Protein (UniProt: Q9P245). Proteins do not have a single PubChem CID. ontosight.aiuniprot.orguni.luwikipedia.orgnih.gov |
Physiological and Pathobiological Roles of Ore2 Protein
Contribution to Cellular Homeostasis and Stress Responses
Proteins associated with "ORE2" or "OREBP" are implicated in cellular homeostasis and responses to stress, particularly osmotic stress. In killifish (Fundulus heteroclitus), a putative osmotic response element binding protein (OREBP) is involved in the response to hypo-osmotic stress. This protein shows strong nuclear recruitment in liver cells following an abrupt hypo-osmotic challenge, a process that is time-dependent and coincides with an increase in deiodinase type 2 (D2) activity. nih.gov The binding of OREBP to osmotic response element (ORE) motifs, including ORE2, in the promoter region of the killifish D2 gene (FhDio2) is crucial for this transcriptional regulation. nih.gov Tyrosine phosphorylation is necessary for OREBP to translocate into the nucleus and activate transcription, suggesting a kinase-activated pathway is involved in stimulating FhDio2 transcription and enzymatic activity during hypo-osmotic stress. nih.gov This mechanism highlights a role for thyroid hormones, regulated by D2 activity, in osmoregulation and hepatic ammonia (B1221849) metabolism in fish, contributing to hydro-osmotic homeostasis. nih.gov
In mammals, OREBP is also known as Tonicity-Responsive Enhancer-Binding Protein (TonEBP) or Nuclear Factor Of Activated T Cells 5 (NFAT5). uniprot.orgfrontiersin.org NFAT5 is a transcription factor that plays a central role in the cellular response to hypertonicity by inducing the expression of genes that increase the accumulation of organic osmolytes. uniprot.orgfrontiersin.org This process is critical for protecting cells, particularly in the kidney medulla, from the damaging effects of a hypertonic environment by reducing intracellular ionic strength. frontiersin.org NFAT5 mediates the transcriptional response to hypertonicity and positively regulates the transcription of genes like LCN2 and S100A4. frontiersin.org CDK5 has been identified as an activator of NFAT5, regulating its transcription and activity in the context of osmotic pressure. wikipedia.org Phosphorylation of OREBP/TonEBP by casein kinase 1 (CK1) also affects its nucleocytoplasmic trafficking. uniprot.org Beyond osmotic stress, NFAT5 is involved in the DNA damage response by preventing the formation of R-loops. uniprot.org
In the yeast Saccharomyces cerevisiae, proteins encoded by genes referred to as ORE2 and ORE3 are described as stress proteins involved in determining resistance to osmotin (B1177005), a plant antifungal protein. uniprot.org These proteins are structurally distinct from ORE1 (Pir2/Hsp150) and are localized to the cell wall, where they contribute to the cell's defense against osmotin. uniprot.org Additionally, a mutation in the yeast ore2 gene has been linked to a defect in proline biosynthesis, specifically affecting delta 1-pyrroline-5-carboxylate reductase (encoded by PRO3). [1 - PubChem] This enzyme catalyzes the final step in proline biosynthesis. [13 - PubChem] Proline biosynthesis and metabolism are important for cellular homeostasis, particularly under various stress conditions.
Involvement in Cell Cycle Progression and Regulation
Research findings from the provided snippets indicate a role in cell cycle regulation for one of the proteins associated with the "ORE2" designation in yeast. A mutation in the yeast ore2 gene, corresponding to the PRO3 gene encoding delta 1-pyrroline-5-carboxylate reductase, leads to a cell division cycle (cdc) phenotype. [1 - PubChem] Strains bearing this mutation arrest in the G1 phase of the cell cycle at the non-permissive temperature. [1 - PubChem] This suggests that functional delta 1-pyrroline-5-carboxylate reductase and proper proline biosynthesis are necessary for progression through the cell cycle in Saccharomyces cerevisiae. Information directly linking mammalian OREBP/NFAT5 or the yeast stress protein ORE2 (involved in osmotin resistance) to direct cell cycle progression and regulation was not found in the provided search results.
Role in Cellular Differentiation and Development
Mammalian OREBP/NFAT5 has been suggested to play a role in developmental and regeneration processes. It is considered a master-gene for the osmotic stress response, which is critical for processes such as wound healing. [4 - PubChem] This indicates a broader involvement of NFAT5 beyond just immediate osmotic adaptation, extending to tissue repair and development. Information regarding the direct role of the yeast proteins referred to as ORE2 (either the proline biosynthesis enzyme or the stress protein) or Arabidopsis thaliana EIN2 (also known as ORE2) in cellular differentiation and development was not explicitly detailed in the provided search results in the context of these specific proteins.
Phenotypic Consequences of Genetic Variants and Dysregulation
Genetic variants and dysregulation of proteins associated with "ORE2" or "OREBP" can lead to significant phenotypic consequences. In mice, overexpression of a dominant-negative form of OREBP (OREBPdn) specifically in the epithelial cells of the renal collecting tubules resulted in impaired urine concentrating mechanism. [2 - PubChem] This impairment was likely due to reduced expression of aquaporin AQP2 and urea (B33335) transporter UT-A1 and UT-A2 mRNAs, which are crucial for the urine concentrating mechanism. [2 - PubChem] Furthermore, these transgenic mice developed progressive hydronephrosis soon after weaning, confirming the osmoprotective function of OREBP and highlighting the severe phenotypic outcome of its dysregulation in renal function. [2 - PubChem]
In Saccharomyces cerevisiae, mutations in the ore2 gene (PRO3) result in a requirement for proline supplementation for growth at the non-permissive temperature, demonstrating a clear phenotypic consequence related to impaired proline biosynthesis. [1 - PubChem] The cell cycle arrest phenotype observed in these mutants also represents a significant consequence of ore2 dysregulation in yeast. [1 - PubChem]
While the provided search results discuss genetic variants and their phenotypic consequences in other contexts (e.g., EARS2 variants and leukoencephalopathy [3 - initial search], APOE variants and Alzheimer's disease [21 - initial search]), these are not directly linked to the specific proteins identified as "ORE2 protein" or OREBP in the context of the other outline sections within the provided information.
Experimental Methodologies in Ore2 Protein Research
Molecular Cloning and Recombinant Protein Expression Systems
The foundation of in-vitro ORE2 research lies in molecular cloning, which involves isolating the gene of interest and inserting it into a plasmid vector for replication and subsequent protein expression. khanacademy.orgnih.gov This process allows for the production of large quantities of the receptor for structural and functional studies.
A variety of expression systems are employed to produce recombinant ORE2 protein, with the choice depending on the specific research goals, such as required protein yield and the necessity for post-translational modifications. thermofisher.comthermofisher.com
Mammalian Cell Systems: Human Embryonic Kidney 293 (HEK293) cells are frequently used for expressing ORE2. cusabio.comnih.gov These cells are advantageous because they can perform the complex post-translational modifications that are often essential for the correct folding and function of mammalian proteins like ORE2. thermofisher.com
Insect Cell Systems: Cell lines derived from Spodoptera frugiperda, such as Sf9 and Sf21, are used in conjunction with baculovirus expression vectors. This system is capable of producing high yields of protein with many of the post-translational modifications found in mammalian cells. thermofisher.comsemanticscholar.org
Yeast Systems: Yeast, such as Saccharomyces cerevisiae or Pichia pastoris, offers a balance between the speed and simplicity of prokaryotic systems and the eukaryotic protein processing capabilities. thermofisher.com It is well-suited for large-scale production for structural biology.
Bacterial Systems: While Escherichia coli is a common host for recombinant protein expression due to its rapid growth and ease of genetic manipulation, it is less suitable for complex membrane proteins like ORE2 that require specific folding and modifications absent in prokaryotes.
The general workflow involves generating cDNA from mRNA, inserting this cDNA into a suitable expression vector, and then introducing this vector into the chosen host system for protein production.
Table 1: Comparison of Recombinant this compound Expression Systems
| Expression System | Host Example | Key Advantages for ORE2 Research | Key Limitations for ORE2 Research |
|---|---|---|---|
| Mammalian | HEK293, CHO | Proper protein folding, complex post-translational modifications, functionally active receptors. thermofisher.comcusabio.com | Lower yields, more complex and expensive culture conditions. thermofisher.com |
| Insect | Sf9, Sf21 | High protein yields, capable of many post-translational modifications. semanticscholar.org | Baculovirus production can be time-consuming. thermofisher.com |
| Yeast | P. pastoris | Cost-effective, high-density culture, some eukaryotic modifications. thermofisher.com | Glycosylation patterns differ from mammalian cells, which may affect function. |
| Bacterial | E. coli | Rapid growth, high yield, low cost. | Lacks post-translational modifications, protein often misfolded (inclusion bodies). |
Gene Editing and Perturbation Approaches (e.g., CRISPR/Cas9, RNAi)
To understand the function of ORE2 in vivo and in vitro, researchers utilize gene editing and perturbation techniques to manipulate its expression.
CRISPR/Cas9: The CRISPR/Cas9 system is a powerful genome-editing tool used to create specific modifications in the ORE2 gene. elifesciences.org By designing a guide RNA (gRNA) that directs the Cas9 nuclease to a specific site in the ORE2 gene, researchers can introduce insertions or deletions to knock out the gene's function. genomics-online.comthermofisher.com This approach is crucial for creating animal models that lack ORE2, allowing for the study of its role in complex behaviors like sleep and arousal. nih.gov Catalytically disabled Cas9 can also be fused to transcriptional activators or repressors to control ORE2 gene expression without altering the DNA sequence. elifesciences.org
RNA interference (RNAi): RNAi is a mechanism for silencing gene expression at the post-transcriptional level. Short interfering RNAs (siRNAs) or short hairpin RNAs (shRNAs) designed to be complementary to the ORE2 mRNA are introduced into cells. This leads to the degradation of the target mRNA by the RNA-induced silencing complex (RISC), thereby reducing the amount of this compound produced. nih.gov This "knockdown" approach is valuable for studying the acute effects of reduced ORE2 function in cell culture models.
Biochemical and Biophysical Assays for Functional Characterization
A suite of assays is used to dissect the molecular functions of the this compound, from its catalytic activities to its interactions with other molecules.
While G protein-coupled receptors like ORE2 are not enzymes in the classical sense, their activation leads to downstream enzymatic cascades. Assays are therefore designed to measure the functional consequences of receptor activation. assaygenie.com One common method is the GTPγS binding assay, which measures the receptor-catalyzed exchange of GDP for the non-hydrolyzable GTP analog, [³⁵S]GTPγS, on the G protein α-subunit. This provides a direct measure of G protein activation following agonist binding to ORE2. Other assays may measure the activity of downstream effector enzymes, such as adenylyl cyclase or phospholipase C, to quantify receptor signaling. thermofisher.comnih.gov
These assays are fundamental to pharmacology and are used to identify and characterize compounds that interact with ORE2.
Ligand Binding Assays: These assays measure the direct interaction of a ligand with the ORE2 receptor. nih.govwikipedia.org In competition binding assays, cell membranes expressing ORE2 are incubated with a fixed concentration of a radiolabeled ligand (e.g., [³H]-suvorexant) and varying concentrations of an unlabeled test compound. semanticscholar.org The ability of the test compound to displace the radioligand from the receptor is measured, allowing for the determination of its binding affinity (Ki). researchgate.netdrugbank.com
Receptor Activation Assays: These assays measure the cellular response following ligand binding. A common method is the calcium mobilization assay, which takes advantage of the fact that ORE2 couples to Gq proteins, leading to an increase in intracellular calcium ([Ca²⁺]i). innoprot.com Cells expressing ORE2 are loaded with a calcium-sensitive fluorescent dye, and the change in fluorescence upon ligand application is measured to quantify receptor activation and determine agonist potency (EC50). youtube.com
ORE2 function is modulated by its interaction with other proteins. Several techniques are used to identify these binding partners. nih.govnih.govthermofisher.com
Co-immunoprecipitation (Co-IP): This is a gold-standard technique to verify protein-protein interactions within the cell. wikipedia.orgmetwarebio.com An antibody targeting ORE2 is used to pull the receptor out of a cell lysate. Proteins that are physically associated with ORE2 in a complex are also pulled down and can be identified by Western blotting or mass spectrometry. mdpi.comthermofisher.comptglab.comnih.gov
Yeast Two-Hybrid (Y2H): This genetic method is used to screen for novel protein interactions. The this compound is expressed as a "bait" fused to a DNA-binding domain, while a library of potential "prey" proteins is fused to a transcriptional activation domain. An interaction between the bait and prey reconstitutes a functional transcription factor, driving the expression of a reporter gene. nih.gov
Förster Resonance Energy Transfer (FRET): FRET is a biophysical technique that can detect interactions in living cells with high spatiotemporal resolution. springernature.comnih.gov ORE2 and a potential interacting partner are tagged with two different fluorescent proteins (e.g., CFP and YFP). If the two proteins are in very close proximity (1-10 nm), excitation of the donor fluorophore (CFP) results in energy transfer to the acceptor fluorophore (YFP), which then emits light. researchgate.netresearchgate.netnih.gov This change in fluorescence indicates a direct interaction.
Pull-down Assays: This is an in vitro method similar to Co-IP. A recombinant, tagged version of ORE2 (e.g., with a GST- or His-tag) is immobilized on affinity beads. A cell lysate containing potential binding partners is then passed over the beads. After washing away non-specific binders, the proteins that specifically interact with ORE2 are eluted and identified. thermofisher.com
Ubiquitination, the attachment of ubiquitin to a substrate protein, is a post-translational modification that can regulate the trafficking and degradation of GPCRs like ORE2. portlandpress.com In-vitro ubiquitination assays are performed to determine if ORE2 is a substrate for specific E3 ubiquitin ligases. plos.orgnih.gov These assays typically involve incubating recombinant ORE2 with an E1 activating enzyme, an E2 conjugating enzyme, an E3 ligase, and ubiquitin in the presence of ATP. frontiersin.orgacs.org The ubiquitination of ORE2 is then detected by Western blotting, looking for a characteristic high-molecular-weight smear or distinct bands corresponding to the addition of ubiquitin molecules.
Table 2: Summary of Protein-Protein Interaction Methods for ORE2 Research
| Method | Principle | Application for ORE2 |
|---|---|---|
| Co-immunoprecipitation (Co-IP) | Antibody-based purification of ORE2 and its associated proteins from cell lysates. wikipedia.org | Confirming interactions (e.g., with G proteins, arrestins) in a cellular context. |
| Yeast Two-Hybrid (Y2H) | Genetic screen where interaction between "bait" (ORE2) and "prey" proteins activates a reporter gene. nih.gov | Screening libraries to discover novel ORE2-interacting proteins. |
| FRET | Non-radiative energy transfer between two fluorescently tagged proteins (e.g., ORE2-CFP and Partner-YFP) upon close proximity. nih.gov | Visualizing ORE2 interactions and conformational changes in real-time within living cells. researchgate.net |
| Pull-down Assay | In vitro binding of proteins from a lysate to an immobilized, tagged this compound. thermofisher.com | Validating direct physical interactions identified by other methods. |
Electrophoretic Mobility Shift Assays (EMSA) for DNA-Protein Binding
Electrophoretic Mobility Shift Assays (EMSA), also known as gel shift or gel retardation assays, are a fundamental technique used to characterize the interactions between proteins and nucleic acids. thermofisher.comyoutube.comyoutube.com The principle of EMSA is based on the observation that a protein-DNA or protein-RNA complex will migrate more slowly through a non-denaturing polyacrylamide or agarose gel than the free, unbound nucleic acid probe. thermofisher.comnih.gov This difference in migration rate results in a "shift" in the position of the labeled nucleic acid on the gel, indicating the formation of a protein-nucleic acid complex.
The assay involves three key steps:
Binding Reaction : A labeled nucleic acid probe (typically DNA or RNA) containing a putative protein binding site is incubated with a protein sample, which can be a purified protein, a cell extract, or an in vitro-translated product. thermofisher.com
Electrophoresis : The binding reaction mixture is then subjected to electrophoresis on a native gel. The gel matrix allows for the separation of molecules based on their size, shape, and charge.
Detection : The position of the labeled nucleic acid probe is visualized, usually through autoradiography (for radioactive labels) or chemiluminescence/fluorescence (for non-radioactive labels).
In the context of this compound research, while specific EMSA data is not prominently available in public literature, this technique would be invaluable for investigating its potential DNA-binding capabilities. For instance, if bioinformatic analyses predict that ORE2 may function as a transcription factor, EMSA could be employed to experimentally validate this prediction. The following table outlines a hypothetical experimental design for such a study.
| Component | Description | Purpose in ORE2 Study |
|---|---|---|
| Labeled DNA Probe | A short, double-stranded DNA oligonucleotide containing the putative ORE2 binding sequence, labeled with a detectable marker (e.g., 32P, biotin). | To visualize the DNA and detect any shifts in its mobility. |
| Purified this compound | Recombinant this compound produced and purified from an expression system. | To test for direct binding to the DNA probe. |
| Unlabeled Competitor DNA | An unlabeled version of the DNA probe, used in excess. | To demonstrate the specificity of the ORE2-DNA interaction. A specific interaction will be competed away by the unlabeled probe, leading to a decrease in the shifted band. |
| Non-specific Competitor DNA | An unlabeled DNA fragment with a random sequence, used in excess. | To ensure that the observed binding is sequence-specific and not due to non-specific electrostatic interactions. |
| Anti-ORE2 Antibody | An antibody specific to the this compound. | To perform a "supershift" assay. If the antibody binds to the ORE2-DNA complex, it will cause a further retardation in mobility, confirming the presence of ORE2 in the complex. thermofisher.com |
By analyzing the resulting band patterns, researchers could determine whether ORE2 binds to a specific DNA sequence, the specificity of this interaction, and potentially gain insights into its regulatory functions.
Cell-Based Assays for Cellular Function (e.g., Cell Cycle Analysis, Signaling Pathway Activation)
Cell-based assays are essential tools for elucidating the cellular functions of a protein by studying its effects within a living cell. springernature.com These assays can provide valuable information on a protein's involvement in various cellular processes, such as cell cycle progression and signal transduction pathways.
Cell Cycle Analysis
Research on the this compound in Saccharomyces cerevisiae has revealed its crucial role in cell cycle regulation. Temperature-sensitive ore2 mutants were found to exhibit a cell division cycle (cdc) phenotype. nih.gov At non-permissive temperatures, these mutant cells arrest in the G1 phase of the cell cycle. nih.gov This finding strongly suggests that the this compound is required for the G1/S transition.
Methods for analyzing the cell cycle often involve flow cytometry to measure the DNA content of a population of cells. nih.govmdpi.comthermofisher.com Cells are stained with a fluorescent dye that intercalates into the DNA, and the fluorescence intensity of individual cells is measured as they pass through the flow cytometer. This allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content. thermofisher.com
The table below summarizes the expected results from a cell cycle analysis of wild-type and ore2 mutant yeast cells.
| Cell Type | Condition | Expected Cell Cycle Distribution |
|---|---|---|
| Wild-Type Yeast | Permissive Temperature | Normal distribution of cells in G1, S, and G2/M phases. |
| Wild-Type Yeast | Non-Permissive Temperature | Normal distribution of cells in G1, S, and G2/M phases. |
| ore2 Mutant Yeast | Permissive Temperature | Normal distribution of cells in G1, S, and G2/M phases. |
| ore2 Mutant Yeast | Non-Permissive Temperature | Accumulation of cells in the G1 phase, with a corresponding decrease in the proportion of cells in S and G2/M phases. nih.gov |
Signaling Pathway Activation
Cell-based reporter assays are commonly used to investigate the activation or inhibition of specific signaling pathways. youtube.comyoutube.com These assays typically utilize a reporter gene (e.g., luciferase or β-galactosidase) whose expression is driven by a promoter containing response elements for a particular transcription factor. Activation of the signaling pathway leads to the activation of the transcription factor, which then drives the expression of the reporter gene, producing a measurable signal.
While specific studies on ORE2's role in signaling pathways are not extensively documented, its connection to proline biosynthesis and the cell cycle suggests potential links to nutrient sensing and stress response pathways. nih.gov For example, to investigate if ORE2 is involved in the Target of Rapamycin (TOR) signaling pathway, which is a key regulator of cell growth in response to nutrient availability, a reporter assay could be designed. This would involve a reporter construct with a promoter containing TOR-responsive elements. Changes in reporter activity in response to stimuli in wild-type versus ore2 mutant cells would indicate a functional role for ORE2 in this pathway.
Genetic Complementation and Suppression Analyses
Genetic complementation and suppression analyses are powerful classical genetic techniques used to understand gene function and identify interacting genetic partners.
Genetic Complementation
Genetic complementation is used to determine whether a mutation can be rescued by the introduction of a wild-type copy of the corresponding gene. In the case of ORE2, researchers cloned the wild-type allele of the gene that was altered in the ore2 mutants. nih.gov When this wild-type allele was introduced into the temperature-sensitive ore2 mutant yeast, it was able to restore growth at the non-permissive temperature. nih.gov This demonstrated that the cloned gene was indeed the wild-type ORE2 gene and that the observed phenotype was due to the loss of its function.
Suppression Analysis
Suppression analysis aims to identify second-site mutations that can alleviate the phenotype of a primary mutation. This can reveal functional relationships between genes, such as components of the same pathway or interacting proteins. A suppressor mutation can be in the same gene (intragenic) or in a different gene (intergenic).
While specific suppression analyses for ore2 mutants are not detailed in the available literature, this methodology could be applied to further dissect the cellular pathways in which ORE2 functions. For example, one could screen for multicopy suppressors, where overexpressing a second gene from a high-copy plasmid rescues the ore2 mutant phenotype. This approach has been successfully used in yeast to identify components of signaling pathways that can bypass the requirement for a particular protein. youtube.comnih.gov Identifying suppressors of the ore2 G1 arrest phenotype could uncover novel regulators of the G1/S transition or components of pathways that are functionally redundant with the ORE2-dependent process.
Bioinformatic and Computational Approaches
Bioinformatic and computational approaches are integral to modern biological research, providing powerful tools to predict protein structure, function, and interactions from sequence data.
Sequence and Structural Homology Modeling
Homology modeling, also known as comparative modeling, is a computational technique used to predict the three-dimensional structure of a protein based on its amino acid sequence and the experimentally determined structure of a homologous protein (the "template"). wikipedia.orgnih.govbonvinlab.orgbitesizebio.com This method relies on the principle that proteins with similar sequences tend to have similar structures. wikipedia.org
For the this compound from Saccharomyces cerevisiae, sequence analysis revealed 25% identity with the Escherichia coli Δ¹-pyrroline-5-carboxylate reductase. nih.gov This level of sequence identity is within the range where homology modeling can provide a useful structural model. The steps involved in building a homology model for ORE2 would include:
Template Identification : Searching protein structure databases (like the Protein Data Bank, PDB) for homologous proteins with known structures.
Sequence Alignment : Aligning the amino acid sequence of ORE2 with the sequence of the chosen template.
Model Building : Using the alignment to construct a three-dimensional model of ORE2 based on the template's structure.
Model Refinement and Validation : Optimizing the model's geometry and assessing its quality using various computational tools.
In addition to the homology to Δ¹-pyrroline-5-carboxylate reductase, another study noted that the predicted URE2 gene product (distinct from the this compound discussed here, but often confused due to similar nomenclature) has homology to glutathione S-transferases. nih.gov It is crucial to distinguish between these two proteins in bioinformatic analyses. A structural model of ORE2 could provide insights into its enzymatic mechanism and its interaction with substrates and other proteins.
Protein-Protein Interaction Network Analysis
Protein-protein interactions (PPIs) are fundamental to nearly all cellular processes. nih.gov PPI network analysis aims to map the interactions between proteins in a cell, providing a global view of cellular organization and function. nih.govwashington.edu In yeast, extensive PPI data has been generated through high-throughput methods like the yeast two-hybrid system and affinity purification coupled with mass spectrometry. nih.govnih.gov
To investigate the interactome of the this compound, one could search existing PPI databases (e.g., BioGRID, STRING) for known interactors. Computational methods can also be used to predict potential PPIs based on various data types, including gene co-expression, phylogenetic profiling, and domain-domain interactions.
Analyzing the PPI network of ORE2 could help to:
Identify protein complexes in which ORE2 participates.
Assign a putative function to ORE2 based on the known functions of its interacting partners. nih.govwashington.edu
Place ORE2 within the context of larger cellular pathways.
The table below illustrates the types of information that can be gleaned from a PPI network analysis of ORE2.
| Analysis Type | Description | Potential Insights for ORE2 |
|---|---|---|
| Direct Interaction Partners | Identifying proteins that physically bind to ORE2. | Could reveal substrates, enzymes in the same pathway, or regulatory proteins. |
| Network Neighborhood Analysis | Examining the immediate interaction partners of ORE2 and the connections between them. | Can suggest the biological process or cellular component ORE2 is involved in. |
| Functional Enrichment Analysis | Determining if the interaction partners of ORE2 are enriched for specific Gene Ontology terms or pathways. | Provides a statistical basis for assigning a function to ORE2. |
Gene Regulatory Network Reconstruction
Gene regulatory networks (GRNs) describe the regulatory relationships between genes, typically involving transcription factors and their target genes. nih.govnih.gov Reconstructing these networks is crucial for understanding how gene expression is controlled in response to different conditions.
Given that ore2 mutants show a distinct cell cycle phenotype, it is plausible that the this compound, or the metabolic pathways it influences, could play a role in gene regulation. GRN reconstruction methods often use large-scale gene expression data (e.g., from microarrays or RNA-sequencing) from various genetic or environmental perturbations. nih.gov
In the context of yeast, sophisticated computational methods have been developed to infer GRNs from such datasets. nih.govnih.govelifesciences.org To investigate the potential regulatory role of ORE2, one could analyze gene expression profiles of wild-type versus ore2 mutant cells under different conditions. By identifying genes that are differentially expressed in the absence of functional ORE2, one could begin to map out the downstream regulatory consequences of its activity. These differentially expressed genes could then be analyzed for common regulatory motifs in their promoter regions and for enrichment in specific functional categories, providing clues to the transcription factors that mediate these effects and the cellular processes that are being regulated.
Concluding Remarks and Future Directions in Ore2 Protein Research
Current Gaps in Mechanistic Understanding
A primary gap in understanding for any protein not yet fully characterized, including a potential "ORE2 protein," lies in the detailed elucidation of its molecular mechanism of action. This includes understanding its precise three-dimensional structure, how it interacts with other molecules (such as DNA elements like ORE2, other proteins, or ligands), and the dynamic nature of these interactions in living cells. For instance, studies on other proteins that bind DNA elements or participate in complex cellular pathways often reveal intricate conformational changes and transient interactions that are crucial for their function but remain challenging to fully capture mdpi.comnih.gov. The absence of comprehensive structural and interaction data for a specific "this compound" represents a significant void.
Furthermore, the regulatory mechanisms controlling the expression, localization, and activity of such a protein would need thorough investigation. This includes understanding transcriptional and post-translational modifications (PTMs) that influence its function creative-proteomics.com. For example, ubiquitination, a key PTM, is known to regulate protein stability, localization, and interactions, and the enzymes involved (E1, E2, E3) are subjects of ongoing mechanistic studies annualreviews.orgresearchgate.netnih.govrevvity.combiologists.com. The role of specific E2 enzymes and their interactions with E3 ligases in targeting proteins for degradation or altering their function is an area with current gaps in understanding for many proteins researchgate.netnih.gov.
Emerging Research Avenues and Technologies
Future research into proteins like a potential "this compound" will heavily rely on emerging technologies that enable deeper molecular and cellular analysis. Advanced techniques in structural biology, such as cryo-electron microscopy (cryo-EM) and improved X-ray crystallography, can provide high-resolution insights into protein structures and complexes researchgate.net. Nuclear Magnetic Resonance (NMR) spectroscopy can offer details on protein dynamics and interactions in solution researchgate.netnih.gov.
Technological advancements in proteomics, including mass spectrometry-based approaches, are crucial for identifying PTMs, interaction partners, and quantifying protein abundance under different conditions creative-proteomics.com. Techniques like proximity-dependent labeling (e.g., BioID) can help map protein interaction networks in living cells ub.edu.
Furthermore, the development of advanced gene editing tools like CRISPR/Cas9 allows for precise manipulation of protein-encoding genes, enabling functional studies in cellular and organismal models mdpi.com. Synthetic biology approaches, including the design and synthesis of artificial proteins or protein variants, can also provide valuable tools for dissecting protein function and developing novel applications researchgate.netorlaproteins.comyale.edu. Computational protein design and modeling are also making significant strides, allowing researchers to predict protein structures and interactions and guide experimental design orlaproteins.com.
Unexplored Biological Contexts and Functional Interplays
Should an "this compound" be identified and characterized, a key future direction would involve exploring its function in various biological contexts beyond any initial discovery. This includes investigating its role in different cell types, developmental stages, and physiological or pathological conditions. For instance, studies on other proteins have revealed context-dependent functions and interactions plos.orgnih.govplos.org.
Understanding the functional interplay between a potential "this compound" and other cellular pathways is also critical. This involves investigating how it integrates with signaling cascades, metabolic networks, and other regulatory processes. Research on other proteins highlights the complexity of these interconnections, where a single protein can influence multiple pathways and be regulated by diverse signals ub.edunih.govplos.orgfrontiersin.org. Exploring its potential roles in processes like transcription regulation, DNA replication or repair (given the mention of an ORE2 binding site), or cellular signaling would be essential.
Potential for Further Translational and Basic Science Insights
Further research into a protein like "this compound" holds potential for both basic science discoveries and translational applications. From a basic science perspective, characterizing a novel protein and its interactions can reveal fundamental mechanisms of gene regulation, protein function, and cellular processes. Understanding its role in specific pathways can contribute to a broader understanding of biological complexity.
Translational insights could arise if the protein is found to play a role in disease development or progression. This could lead to the identification of the protein as a potential therapeutic target or a diagnostic biomarker. Research into other proteins involved in disease has paved the way for targeted therapies and improved diagnostics orlaproteins.complos.orgresearcher.life. Exploring whether modulating the activity or expression of a potential "this compound" could have therapeutic benefits for related conditions would be a significant future direction. Furthermore, understanding its structure and function could inform the design of small molecules or biologics that target it researchgate.netorlaproteins.com.
Q & A
Basic: What experimental approaches are recommended for the initial characterization of ORE2 protein in plant systems?
Answer: Begin with immunoprecipitation (IP) coupled with Western blotting to confirm ORE2 expression under specific conditions (e.g., ethylene exposure). Use gene knockout models (e.g., CRISPR/Cas9) to observe phenotypic changes in developmental or stress-response pathways . For localization, employ confocal microscopy with GFP-tagged ORE2 constructs, validated against known organelle markers. Include negative controls (e.g., wild-type plants) to distinguish baseline activity from experimental effects .
Basic: How should researchers design experiments to validate ORE2's interaction with ethylene signaling intermediates?
Answer: Use yeast two-hybrid (Y2H) screens or surface plasmon resonance (SPR) for in vitro interaction assays. For in vivo validation, apply co-immunoprecipitation (Co-IP) in plant tissues treated with ethylene biosynthesis inhibitors (e.g., AVG) to test dependency. Quantify interactions via quantitative mass spectrometry (qMS) to assess binding affinity under varying ethylene concentrations .
Advanced: What strategies resolve contradictory findings in this compound’s subcellular localization under abiotic stress?
Answer: Contradictions often arise from tissue-specific expression or stress duration. Address this by:
- Subcellular fractionation combined with protease protection assays to confirm compartment-specific localization.
- Live-cell imaging under controlled stress conditions (e.g., osmotic stress time courses).
- Cross-validate with immunogold electron microscopy to resolve ambiguities in membrane-bound vs. cytosolic pools .
Advanced: How can researchers optimize protocols for detecting post-translational modifications (PTMs) of ORE2?
Answer: Use phospho-specific antibodies for phosphorylation analysis, validated via λ-phosphatase treatment . For ubiquitination, perform immunoblotting with anti-ubiquitin antibodies after MG132 (proteasome inhibitor) treatment. For low-abundance PTMs, employ enrichment strategies such as TiO2 chromatography for phosphopeptides or ubiquitin remnant motif (K-ε-GG) antibodies, followed by high-resolution LC-MS/MS .
Advanced: What computational and experimental methods reconcile discrepancies in ORE2’s role in senescence versus defense responses?
Answer:
- Transcriptomic meta-analysis : Compare ORE2 knockout RNA-seq datasets across senescence (e.g., dark-induced) and pathogen-challenged conditions.
- Conditional knockout models : Use ethanol-inducible promoters to temporally regulate ORE2 expression and isolate stage-specific effects.
- Pathway enrichment analysis : Tools like DAVID or STRING can identify context-dependent interaction networks, prioritizing hub nodes for experimental validation .
Basic: What quality controls are critical for reproducible ORE2 activity assays?
Answer:
- Include internal standards (e.g., recombinant ORE2 spiked into extracts) in enzymatic assays.
- For kinase assays, use ATP-competitive inhibitors (e.g., staurosporine) to confirm signal specificity.
- Validate antibody specificity via siRNA-mediated knockdown followed by Western blotting .
Advanced: How should researchers address batch effects in large-scale ORE2 proteomic datasets?
Answer: Apply ComBat or SVA normalization to correct for technical variability. Use spike-in controls (e.g., SILAC-labeled reference samples) across batches. For cross-study comparisons, harmonize data using reference proteomes (e.g., UniProt’s Arabidopsis entries) and report raw data in PRIDE-compliant formats .
Basic: What molecular tools are essential for studying ORE2’s genetic regulatory mechanisms?
Answer:
- Dual-luciferase reporters to assay ORE2-dependent promoter activity.
- Chromatin immunoprecipitation (ChIP) with anti-ORE2 antibodies, followed by qPCR or sequencing (ChIP-seq).
- EMSAs with recombinant ORE2 to test DNA-binding specificity .
Key Resources
- Databases : UniProt (accession: AT5G03280 for Arabidopsis ORE2/EIN2), PRIDE for proteomic data .
- Tools : MaxQuant for MS data analysis, STRING for interaction networks .
- Guidelines : Follow Beilstein Journal’s experimental reporting standards for reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
